Tert-butyl morpholine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIPHBGVDHHYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269446-54-9 | |
| Record name | tert-butyl morpholine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl morpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis
Tert-butyl morpholine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for creating complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is employed as a precursor in drug development. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting specific diseases through enzyme inhibition or receptor modulation.
Biological Studies
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of various enzymes, influencing biochemical pathways.
Industrial Applications
Beyond the laboratory, this compound finds applications in the production of specialty chemicals and agrochemicals, contributing to advancements in agricultural practices and chemical manufacturing.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting enzymes linked to inflammatory responses, suggesting potential uses in anti-inflammatory therapies.
Case Study 2: Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized and tested for their pharmacological properties. One notable study indicated that a derivative exhibited significant anti-cancer activity by targeting specific cancer cell lines, highlighting its potential as a lead compound for further drug development.
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceutical development |
| Medicinal Chemistry | Precursor for drug candidates | Anti-inflammatory and anti-cancer agents |
| Biological Studies | Investigating enzyme mechanisms and protein interactions | Enzyme inhibition studies |
| Industrial Applications | Production of specialty chemicals and agrochemicals | Enhancements in agricultural practices |
Mechanism of Action
The mechanism of action of tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between tert-butyl morpholine-3-carboxylate hydrochloride and its closest analogues:
*Similarity scores (0–1 scale) based on structural alignment algorithms .
Physicochemical and Functional Differences
- Ester vs. Carboxylic Acid: The free carboxylic acid analogue (CAS 1187929-04-9) lacks the ester group, resulting in higher polarity and lower lipophilicity compared to the tert-butyl ester derivative. This impacts solubility and membrane permeability in biological systems .
Positional Isomerism :
Stereochemistry :
- Enantiomers like (R)- and (S)-morpholine-3-carboxylic acid hydrochlorides (CAS 1187928-88-6 and 1187929-04-9) exhibit distinct chiral properties, critical for asymmetric synthesis and biological activity .
Biological Activity
Tert-butyl morpholine-3-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a precursor in drug development. This article provides an overview of its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound features a morpholine ring structure and a tert-butyl ester functional group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 185.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .
Biological Activity
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors involved in metabolic pathways. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:
- Enzyme Inhibition : Compounds similar to tert-butyl morpholine-3-carboxylate have been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as tuberculosis .
- Metabolic Pathway Modulation : The compound may influence specific metabolic pathways, potentially affecting the activity of key enzymes .
- Pharmacological Potential : Morpholine derivatives are often explored for their roles in developing new drugs due to their diverse biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with tert-butyl chloroformate under basic conditions. The following steps outline the synthesis process:
- Reagents : Use morpholine and tert-butyl chloroformate as starting materials.
- Reaction Conditions : Conduct the reaction in an organic solvent like dichloromethane, using triethylamine as a base to neutralize the hydrochloric acid produced.
- Yield Optimization : Adjust reaction parameters such as temperature and time to optimize yield and purity.
This method yields the desired product efficiently at room temperature, highlighting its synthetic versatility .
Applications
This compound has several applications across various fields:
- Drug Development : As a versatile building block in organic synthesis, it can be used to produce biologically active molecules and pharmaceuticals .
- Research Tool : Its ability to act as a protecting group for carboxylic acids makes it useful in synthetic processes where unwanted reactions need to be prevented .
- Potential Therapeutic Agent : Ongoing research is exploring its role in developing treatments for conditions like tuberculosis and other diseases that require novel therapeutic strategies .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to tert-butyl morpholine-3-carboxylate:
- Antitubercular Activity : A study identified novel inhibitors targeting the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis, demonstrating the importance of structural modifications in enhancing potency against tuberculosis .
- Enzyme Interaction Studies : Research has shown that structurally similar compounds can effectively inhibit metabolic enzymes, suggesting that tert-butyl morpholine derivatives may also exhibit similar activities .
- Pharmacokinetic Profiles : Investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of related compounds indicate that modifications can lead to improved safety and efficacy profiles for therapeutic applications .
Q & A
Q. What are the common synthetic routes for tert-butyl morpholine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions using tert-butyl ester hydrochlorides. For example, a tert-butyl ester intermediate can be coupled with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) . Deprotection of the tert-butyl group is achieved with hydrochloric acid to yield the final hydrochloride salt. Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometric ratios of coupling agents to improve yields.
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing morpholine ring protons and tert-butyl groups).
- Mass Spectrometry (MS) : To verify molecular weight (223.70 g/mol) and fragmentation patterns .
- Elemental Analysis : To confirm purity and stoichiometry of the hydrochloride salt.
- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
Q. What are the critical safety considerations when handling this compound in the laboratory?
Tert-butyl derivatives can decompose under heat, releasing irritants like HCl gas or fine dusts. Key precautions include:
- Using fume hoods and chemical-resistant gloves (nitrile or neoprene).
- Wearing a positive-pressure self-contained breathing apparatus (SCBA) during large-scale operations .
- Storing the compound in a cool, dry environment to prevent hydrolysis or thermal degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For this compound:
Q. What role does the tert-butyl group play in modulating the compound’s reactivity and solubility?
The tert-butyl group enhances steric protection of the morpholine carboxylate, improving stability against nucleophilic attack. It also increases lipophilicity, which impacts solubility in organic solvents (e.g., DCM or THF). Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free carboxylic acid, enabling further functionalization in prodrug design .
Q. How can computational methods predict the compound’s behavior in biological systems?
- Molecular Dynamics (MD) Simulations : Study interactions with target proteins (e.g., SARS-CoV-2 main protease) to assess binding affinity.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactivity at the morpholine nitrogen or carboxylate oxygen.
- Pharmacokinetic Modeling : Estimate logP (partition coefficient) and metabolic stability using software like Schrödinger’s QikProp .
Q. What strategies address contradictions in stability data across different experimental conditions?
- Controlled Stress Testing : Expose the compound to varied pH, temperature, and humidity levels to identify degradation pathways (e.g., HCl loss under basic conditions).
- Comparative Spectroscopy : Use HPLC-MS to correlate degradation products with observed spectral changes.
- Thermogravimetric Analysis (TGA) : Quantify thermal stability thresholds and validate decomposition mechanisms proposed in safety data sheets .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
